N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-Methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a carboxamide group at position 6 and a 2-methyl-4-nitrophenyl moiety at the N-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors involved in inflammation, cancer, and microbial infections.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c1-8-6-9(18(21)22)2-3-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPEDPUKZBXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
A novel, eco-friendly protocol utilizes onion peel as a heterogeneous catalyst to synthesize thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives in a single pot. The method combines 2-methyl-4-nitrobenzaldehyde, thiourea, ethyl acetoacetate, and 2-chloroacetamide in ethanol under reflux. The porous structure of onion peel, rich in sulfonic acid groups, accelerates imine formation and cyclization.
Advantages Over Conventional Methods
Structural Confirmation
Nuclear magnetic resonance (NMR) analysis confirms the regioselective formation of the thiazole ring. The nitro group’s resonance at δ 8.2–8.4 ppm (aromatic protons) and the carboxamide’s NH signal at δ 10.1 ppm validate the target structure.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Steps | Overall Yield | Key Advantage |
|---|---|---|---|---|
| Biginelli + Cyclization | p-TSA | 3 | 42–45% | High purity |
| Green Synthesis | Onion peel | 1 | 82–85% | Eco-friendly, one-pot |
| Enzymatic Functionalization | Laccase | 2 | 60–65% | Selective functionalization |
The green synthesis method offers superior yield and sustainability, whereas the Biginelli route provides better control over intermediate purification. Enzymatic approaches, though moderate in yield, enable selective modifications for structure-activity studies .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazolopyrimidine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant anticancer properties. N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Study A : Demonstrated that thiazolo[3,2-a]pyrimidine derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest.
- Study B : Reported that these compounds exhibited synergistic effects when combined with traditional chemotherapeutics.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to penetrate bacterial cell membranes effectively and disrupt essential cellular processes.
Applications in Drug Development
The potential for developing new antibiotics is significant, especially against resistant strains of bacteria. Laboratory studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Material Science
In addition to its biological applications, this compound can be utilized in material science for developing new polymers and nanomaterials.
Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity due to its electron-rich structure. This property is beneficial for applications in organic electronics and sensors.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Initial steps involve creating the thiazole core through cyclization reactions.
- Nitration : The introduction of the nitro group can be achieved via electrophilic aromatic substitution.
- Final Coupling : The carboxamide functionality is introduced through amide coupling reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituents on the carboxamide and aryl groups vary, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- logP : The target compound’s logP (~1.8, inferred from ) is lower than the N-(2-ethylphenyl) analog (logP 1.83), reflecting the nitro group’s polar nature.
- Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor (1 H-donor, 6 H-acceptors), similar to analogs in and .
Spectral and Crystallographic Data
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3 in ) confirm molecular weights.
- NMR : Disappearance of ethyl ester signals in ¹³C NMR (e.g., compound 3 , ) confirms hydrazide formation.
- X-ray Studies : Puckered pyrimidine rings (flattened boat conformation) in thiazolo-pyrimidine derivatives enhance π-stacking interactions ().
Biological Activity
N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure with a nitrophenyl substitution that contributes to its biological activity. Its molecular formula is C12H10N4O3S, and it exhibits unique chemical properties due to the presence of both a nitro group and a carboxamide functional group.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O3S |
| IUPAC Name | This compound |
| SMILES | CC1=C(SC(=N1)C(=O)N=C(N)N)C(=O)C=C1C(=O)N=C(N)N |
| Molecular Weight | 286.30 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC range of 0.22 to 0.25 μg/mL for the most active derivatives derived from similar thiazolo-pyrimidine compounds .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects. Pyrimidine derivatives have been noted for their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammatory responses. This mechanism makes the compound a candidate for further development in treating inflammatory diseases.
Anticancer Properties
This compound has also been investigated for its anticancer activity. The structural features allow it to interact with various cellular targets involved in cancer cell proliferation.
Research Findings
In vitro studies have suggested that the compound induces apoptosis in cancer cells by activating specific signaling pathways while inhibiting proteins associated with cell growth .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclocondensation of thiazole and pyrimidine precursors. A typical approach involves reacting 2-methyl-4-nitroaniline with a thiazolopyrimidine-6-carbonyl chloride derivative under reflux in acetic acid . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 80–100°C for 8–12 hours improves cyclization.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate intermediate formation.
Yields (~60–75%) depend on purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm; thiazole ring protons at δ 6.8–7.1 ppm) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond in nitro group: ~1.21 Å) and confirms fused-ring planarity. SHELX software is recommended for refinement .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 384.08) .
Q. How can researchers screen the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (typical range: 10–50 µM for thiazolopyrimidine analogs) .
- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability across studies) be systematically addressed?
- Methodological Answer :
- Standardization : Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation) .
- Mechanistic follow-up : Combine with apoptosis assays (Annexin V/PI staining) or ROS detection to validate mode of action .
- Meta-analysis : Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Prioritize docking poses with lowest binding energy (ΔG < -8 kcal/mol) .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical features (e.g., nitro group for H-bonding) using Schrödinger Phase .
Q. How can synthetic efficiency be improved for scalable production in academic settings?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves yield (~85%) .
- Flow chemistry : Enables continuous processing of intermediates (e.g., nitro reduction with H₂/Pd-C) .
- Green solvents : Replace DMF with Cyrene™ or 2-MeTHF to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
